molecular formula C20H22N4O2S2 B12166390 N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide

N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide

Cat. No.: B12166390
M. Wt: 414.5 g/mol
InChI Key: NERGOFSMASYRBL-UHFFFAOYSA-N
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Description

N-[(2Z)-4-tert-Butyl-1,3-thiazol-2(3H)-ylidene]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide is a heterocyclic acetamide derivative characterized by a thiazole ring and a pyridazinone core. The thiazole moiety is substituted with a tert-butyl group at the 4-position, while the pyridazinone ring is linked to a 4-(methylsulfanyl)phenyl group at the 3-position. The acetamide bridge connects these two heterocyclic systems, creating a structurally complex molecule.

Properties

Molecular Formula

C20H22N4O2S2

Molecular Weight

414.5 g/mol

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C20H22N4O2S2/c1-20(2,3)16-12-28-19(21-16)22-17(25)11-24-18(26)10-9-15(23-24)13-5-7-14(27-4)8-6-13/h5-10,12H,11H2,1-4H3,(H,21,22,25)

InChI Key

NERGOFSMASYRBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring is formed through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.

    Synthesis of the Pyridazine Ring: The pyridazine ring is synthesized by reacting a hydrazine derivative with a diketone or a similar compound under reflux conditions.

    Coupling Reactions: The thiazole and pyridazine intermediates are then coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Final Functionalization: The phenyl group with a methylsulfanyl substituent is introduced through a nucleophilic substitution reaction, followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the pyridazine ring can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nitric acid, bromine.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Nitro or halogenated derivatives.

Scientific Research Applications

N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers or catalysts, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide involves its interaction with specific molecular targets and pathways. For example:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking its activity and thereby modulating a biological pathway.

    Receptor Binding: It may interact with cell surface receptors, triggering a cascade of intracellular signaling events.

    DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

The compound’s structural analogs can be inferred from substituted acetamide derivatives synthesized via 1,3-dipolar cycloaddition reactions, as described in . Below is a comparative analysis based on core structural features, synthesis methods, and spectroscopic properties.

Structural Features
Compound Name Core Heterocycles Key Substituents Functional Groups
Target Compound Thiazole, Pyridazinone 4-tert-butyl (thiazole), 4-(methylsulfanyl)phenyl (pyridazinone) Acetamide, C=O, C=S, tert-butyl
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) Triazole, Naphthalene Naphthalen-1-yloxy, phenyl Acetamide, C=O, triazole, ether
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-nitrophenyl)acetamide (6c) Triazole, Naphthalene Naphthalen-1-yloxy, 3-nitrophenyl Acetamide, C=O, nitro, triazole

Key Observations :

  • Heterocyclic Systems: The target compound employs a thiazole-pyridazinone scaffold, whereas analogs like 6a and 6c use triazole-naphthalene systems.
  • Substituents : The tert-butyl and methylsulfanyl groups in the target compound contrast with the nitro or naphthoxy substituents in 6a–c . The tert-butyl group enhances lipophilicity, while methylsulfanyl may modulate electron density via sulfur’s polarizability. Nitro groups in 6b–c introduce strong electron-withdrawing effects, which could alter reactivity .

Comparison :

  • The target compound’s synthesis likely requires specialized heterocyclic coupling strategies, whereas triazole-based analogs utilize modular Click Chemistry. This difference highlights the trade-off between structural complexity and synthetic accessibility.
Spectroscopic Properties
Compound IR C=O Stretch (cm⁻¹) IR NH Stretch (cm⁻¹) Notable NMR Shifts (δ ppm)
Target Compound ~1670–1680 (inferred) ~3260–3300 (inferred) Thiazole C-H (~8.0–8.5), methylsulfanyl S-CH₃ (~2.5), pyridazinone carbonyl (~165–170)
6a 1671 3262 –NCH₂CO– (5.38 ppm), –OCH₂ (5.48 ppm), triazole proton (8.36 ppm)
6c 1676 3302 –NCH₂CO– (5.40 ppm), –OCH₂ (5.46 ppm), nitro-substituted aromatic protons (8.61 ppm)

Key Observations :

  • C=O Stretches : The target compound’s acetamide carbonyl is expected to align with 6a–c (1670–1680 cm⁻¹), confirming the presence of this functional group.
  • NMR Shifts : The tert-butyl group in the target compound would produce distinct upfield shifts for its methyl protons (~1.2–1.4 ppm), contrasting with the aromatic nitro protons in 6c (~8.6 ppm) .
Reactivity and Stability
  • Target Compound: The methylsulfanyl group may undergo oxidation to sulfoxide or sulfone derivatives under oxidative conditions. The pyridazinone ring’s carbonyl could participate in hydrogen bonding.
  • Analogs (6a–c) : Triazole rings are chemically stable but may engage in π-π stacking. Nitro groups in 6b–c are prone to reduction, forming amine derivatives .

Biological Activity

N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide is a complex organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Features

The compound consists of several key structural components that contribute to its biological activity:

  • Thiazole Ring : Known for its reactivity and ability to interact with various biological targets.
  • Pyridazine Moiety : Often associated with pharmacological properties.
  • Methylsulfanyl Group : May enhance lipophilicity and biological interactions.

The biological activity of this compound is likely mediated through interactions with specific molecular targets. These may include:

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptors, affecting signal transduction pathways.

The unique structural elements allow the compound to form specific interactions, such as hydrogen bonds and hydrophobic interactions, which can modulate the activity of these targets.

Biological Activities

Research indicates that compounds with similar structural features exhibit a range of biological activities. The following table summarizes notable activities associated with this compound and related analogs:

Compound NameStructure FeaturesNotable Activities
N-(4-Pyridinyl)acetamideContains a pyridine ringAntimicrobial
4-ThiazolylureaContains a thiazole ringAnticancer
5-NitrothiazoleContains nitro and thiazole groupsAntibacterial

These compounds highlight the potential for this compound to exhibit distinct biological properties due to its unique combination of structural elements.

Case Studies

Several studies have investigated the biological activity of related thiazole and pyridazine derivatives:

  • Anticancer Activity : A study focused on thiazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
  • Antioxidant Properties : Research on pyridazine derivatives indicated strong antioxidant activity, suggesting potential applications in preventing oxidative stress-related diseases.
  • Antimicrobial Efficacy : Compounds similar to this compound have shown promising results against bacterial strains, indicating potential as antimicrobial agents.

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